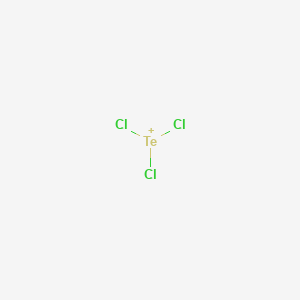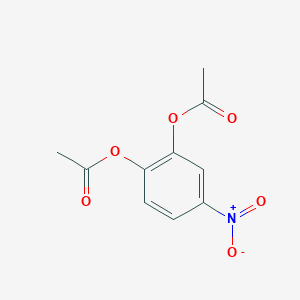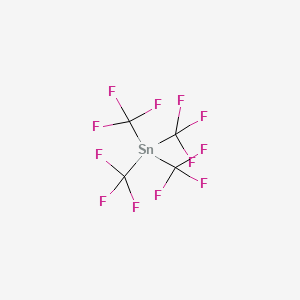
Stannane, tetrakis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, tetrakis(trifluoromethyl)-, also known as tetrakis[4-(trifluoromethyl)phenyl]stannane, is a compound with the chemical formula [Sn(C7H4F3)4]. This compound features a tin (Sn) atom bonded to four trifluoromethylphenyl groups. It is known for its tetrahedral geometry and unique properties due to the presence of trifluoromethyl groups .
準備方法
Synthetic Routes and Reaction Conditions
Stannane, tetrakis(trifluoromethyl)-, can be synthesized through the reaction of activated magnesium and p-bromotrifluoromethylphenyl bromide in tetrahydrofuran (THF). The reaction mixture is cooled to 273 K, and anhydrous tin tetrachloride in benzene is added dropwise . This method ensures the formation of the desired stannane compound with high purity.
Industrial Production Methods
While specific industrial production methods for stannane, tetrakis(trifluoromethyl)-, are not widely documented, the synthesis typically involves similar organotin chemistry techniques used in laboratory settings. Industrial production would likely scale up the reaction conditions and optimize the process for higher yields and cost efficiency.
化学反応の分析
Types of Reactions
Stannane, tetrakis(trifluoromethyl)-, undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoromethyl groups can be replaced by other functional groups.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering the oxidation state of the tin atom.
Common Reagents and Conditions
Common reagents used in reactions with stannane, tetrakis(trifluoromethyl)-, include halides, organometallic reagents, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organotin compounds with different functional groups, while oxidation reactions may produce tin oxides or other oxidized species.
科学的研究の応用
Stannane, tetrakis(trifluoromethyl)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.
Biology and Medicine: Organotin compounds, including stannane, tetrakis(trifluoromethyl)-, are studied for their potential biological activities and therapeutic applications.
作用機序
The mechanism of action of stannane, tetrakis(trifluoromethyl)-, involves its ability to participate in various chemical reactions due to the presence of the tin center and trifluoromethyl groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic processes, the tin center can facilitate the transfer of functional groups, while in biological systems, the compound may interact with cellular components to exert its effects .
類似化合物との比較
Similar Compounds
Tetrakis[4-(trifluoromethyl)phenyl]silane: Similar to stannane, tetrakis(trifluoromethyl)-, but with a silicon center instead of tin.
Tetrakis[4-(trifluoromethyl)phenyl]germane: Features a germanium center and exhibits similar chemical properties.
Uniqueness
Stannane, tetrakis(trifluoromethyl)-, is unique due to the presence of the tin center, which imparts distinct reactivity and properties compared to its silicon and germanium analogs. The tin atom’s larger atomic radius and different electronic configuration result in variations in bond angles, bond lengths, and overall molecular geometry .
特性
CAS番号 |
41268-44-4 |
|---|---|
分子式 |
C4F12Sn |
分子量 |
394.73 g/mol |
IUPAC名 |
tetrakis(trifluoromethyl)stannane |
InChI |
InChI=1S/4CF3.Sn/c4*2-1(3)4; |
InChIキー |
XDFBYOVEGIKGBD-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)[Sn](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-9-phenyl-1,2-dihydro-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14669934.png)
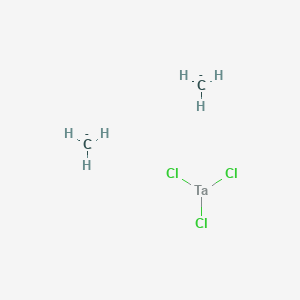
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
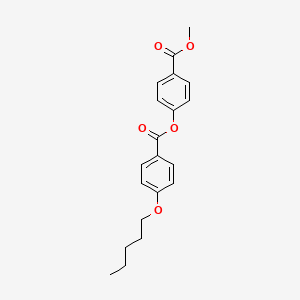

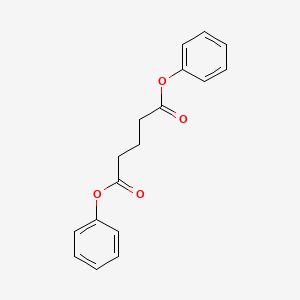
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
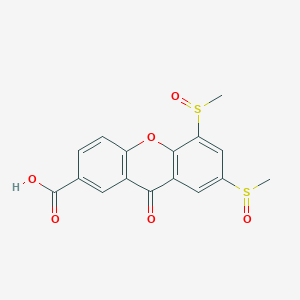


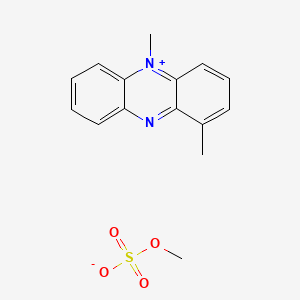
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
